3-(3,4-dimethoxyphenyl)-7-((4-methoxybenzyl)oxy)-2-methyl-4H-chromen-4-one
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Overview
Description
3-(3,4-dimethoxyphenyl)-7-((4-methoxybenzyl)oxy)-2-methyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes multiple methoxy groups and a chromenone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-7-((4-methoxybenzyl)oxy)-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromenone core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.
Introduction of methoxy groups: Methoxylation can be performed using methanol and a strong acid catalyst.
Attachment of the 4-methoxybenzyl group: This step often involves a nucleophilic substitution reaction where the chromenone derivative reacts with 4-methoxybenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-7-((4-methoxybenzyl)oxy)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the chromenone core to a chromanol derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-7-((4-methoxybenzyl)oxy)-2-methyl-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-((4-methoxybenzyl)oxy)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of anticancer activity, it may induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt or MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethoxyphenyl)-5-((4-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine
- 2-(3,4-Dimethoxyphenyl)ethylamine
Uniqueness
Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-7-((4-methoxybenzyl)oxy)-2-methyl-4H-chromen-4-one stands out due to its unique chromenone core and the presence of multiple methoxy groups, which may contribute to its distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[(4-methoxyphenyl)methoxy]-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O6/c1-16-25(18-7-12-22(29-3)24(13-18)30-4)26(27)21-11-10-20(14-23(21)32-16)31-15-17-5-8-19(28-2)9-6-17/h5-14H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDICEPYYCJCOKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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